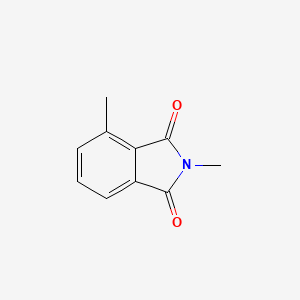

2,4-dimethylisoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)10(13)11(2)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEDZEXRESXLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510669 | |

| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83844-42-2 | |

| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethylisoindoline 1,3 Dione and Its Analogues

Classical and Established Synthetic Routes to Isoindoline-1,3-diones

The traditional and most widely employed methods for the synthesis of isoindoline-1,3-diones, including 2,4-dimethylisoindoline-1,3-dione, rely on the condensation of phthalic acid derivatives with primary amines. These methods are valued for their simplicity, reliability, and the ready availability of starting materials.

Condensation Reactions with Phthalic Anhydride (B1165640) and Primary Amines

The reaction between phthalic anhydride and a primary amine is a cornerstone in the synthesis of N-substituted phthalimides. organic-chemistry.orgturito.com This dehydrative condensation is typically carried out at elevated temperatures, often in a solvent like glacial acetic acid or benzene (B151609), to facilitate the removal of water and drive the reaction to completion. acs.orgsphinxsai.commdpi.com For the synthesis of this compound, 4-methylphthalic anhydride would be reacted with methylamine.

The reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final imide product. The use of microwave irradiation has been shown to accelerate this reaction, offering a more energy-efficient alternative to conventional heating. Furthermore, solvent-free conditions have been developed, aligning with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents. researchgate.net

A variety of primary amines can be used in this reaction, leading to a diverse range of N-substituted isoindoline-1,3-diones. sphinxsai.com The reaction conditions can be adapted to suit the reactivity of the specific amine and anhydride used. For instance, refluxing in acetic acid for several hours is a common procedure. sphinxsai.comnih.gov

Table 1: Examples of Condensation Reactions for Isoindoline-1,3-dione Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride | Glycine | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Glacial acetic acid, reflux, 8h | 97% | nih.gov |

| Phthalic anhydride | Aminopyridine | N-(pyridin-2-yl)isoindoline-1,3-dione | Acetic acid, reflux, 4h | - | sphinxsai.com |

| Phthalic anhydride | 4-Methylaminopyridine | N-(4-methylpyridin-2-yl)isoindoline-1,3-dione | Acetic acid, reflux, 4h | - | sphinxsai.com |

| Phthalic anhydride | N-Arylbenzenecarboximidamides | 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione | Benzene, reflux, 4-7h | 84% | mdpi.com |

Synthesis from o-Phthalic Acids or Anhydrides with Amines

Wan et al. reported the synthesis of a series of isoindoline-1,3-diones from o-phthalic acids or their anhydrides with amines in a mixture of isopropanol (B130326) and water at reflux, utilizing a SiO2-tpy-Nb catalyst, achieving moderate to excellent yields (41-93%). researchgate.net This method highlights the use of catalysts to improve reaction efficiency and yield. The reaction of 4-hydroxyphthalic acid with methanol (B129727) in the presence of a coupling reagent like SOCl2 can form dimethyl 4-hydroxyphthalate, which can then be further reacted. google.com

Advanced and Mechanistically Driven Synthetic Approaches

Beyond the classical condensation methods, a range of more sophisticated synthetic strategies have been developed. These advanced approaches often offer greater control over substrate scope, functional group tolerance, and reaction efficiency, and they frequently involve novel mechanistic pathways.

Cyclization and Coupling Oxidation Reactions: Hexadehydro-Diels-Alder Domino Processes

The hexadehydro-Diels-Alder (HDDA) reaction is a powerful tool for the synthesis of benzyne (B1209423) intermediates, which can then be trapped to form a variety of aromatic compounds. researchgate.net This methodology has been extended to domino processes for the construction of complex polycyclic aromatic systems. umn.edu In the context of isoindoline-1,3-dione synthesis, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the stereoselective synthesis of complex fused aza-tricyclic frameworks. nih.gov While not a direct route to simple isoindoline-1,3-diones, this demonstrates the power of cascade reactions in building complex molecules containing this core structure. The HDDA reaction itself typically involves a three-atom tether connecting a diyne and a diynophile, leading to the formation of a benzannulated linker structure. mdpi.com

Carbonylation Strategies

Carbonylative cyclization reactions have emerged as a versatile method for the synthesis of heterocyclic compounds, including isoindoline-1,3-diones. These reactions involve the introduction of a carbonyl group (CO) into a molecule, often catalyzed by transition metals like palladium. rsc.org

One such strategy involves the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines. nih.gov This one-step approach provides good yields and tolerates a variety of functional groups. For instance, the reaction of an o-halobenzoate with an amine in the presence of a palladium catalyst and carbon monoxide leads to the formation of the corresponding N-substituted isoindoline-1,3-dione. nih.gov Another approach involves the palladium-catalyzed cycloaminocarbonylation of o-haloarenes using formamides as the carbonyl source. rsc.org Furthermore, aryl aldehydes can undergo condensation with amines, followed by aerobic carbonylation in the presence of a palladium catalyst to yield phthalimides. acs.org

Table 2: Carbonylation Approaches to Isoindoline-1,3-diones

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| o-Halobenzoates, Primary Amines, CO | Palladium catalyst | 2-Substituted isoindole-1,3-diones | nih.gov |

| o-Haloarenes, Formamides | Palladium catalyst | N-Substituted phthalimides | rsc.org |

| Aryl Aldehydes, Amines, O2, CO | PdCl2(MeCN)2, CuO | N-Substituted phthalimides | acs.org |

C-H Activation and Functionalization in Isoindoline-1,3-dione Synthesis

Direct C-H activation has become a powerful and atom-economical strategy in organic synthesis. In the context of isoindoline-1,3-dione synthesis, C-H activation approaches offer novel retrosynthetic disconnections. For example, the ruthenium-catalyzed C-H/C-N bond activation and subsequent annulation of benzoic acids with 1,2-oxazetidines has been reported for the synthesis of isoindolinones, which are structurally related to isoindoline-1,3-diones. scite.ai While this specific example leads to isoindolinones, the principle of C-H activation represents a promising avenue for the development of new synthetic routes to isoindoline-1,3-diones.

Another innovative method involves the copper-catalyzed oxidative reaction of 1-indanones with amines. rsc.org This reaction proceeds through C-C bond cleavage and C-N bond formation, with molecular oxygen serving as a green oxidant. The proposed mechanism involves the formation of an ortho-phthalic anhydride intermediate, which then reacts with the amine to form the phthalimide (B116566). rsc.org

Palladium-Catalyzed Cross-Coupling Methods Involving Phthalimide Derivatives

Palladium-catalyzed reactions have become a cornerstone in the synthesis of N-substituted phthalimides due to their efficiency and functional group tolerance. A notable development is the double carbonylation of ortho-dihaloarenes with primary amines, a process that constructs the phthalimide scaffold in a single step. nih.govacs.org For instance, the reaction of an ortho-dihaloarene with an amine and carbon monoxide, catalyzed by a palladium complex, yields the corresponding N-substituted phthalimide. nih.gov The use of ionic liquids as a green solvent has been explored in these reactions to enhance product yields. nih.gov

Another significant strategy involves the carbonylation of 2-iodobenzamides. In this method, N-substituted 2-iodobenzamides react with a carbon monoxide source, such as phenyl formate (B1220265) or gaseous CO, in the presence of a palladium catalyst to afford the desired phthalimide derivatives. rsc.org This approach can even be performed under solvent-free conditions, further enhancing its green credentials. rsc.org Researchers have also developed methods using nitroarenes as an alternative to amines, where Mo(CO)₆ serves as both a reducing agent and a solid carbonyl source in a palladium-catalyzed double carbonylation reaction. nih.gov

The versatility of palladium catalysis is further demonstrated in the cross-coupling of 2,3-bis(pinacolatoboryl)-1,3-butadiene with aryl iodides, which proceeds smoothly with a Pd(OAc)₂/PPh₃ catalyst system to produce 2,3-diaryl-1,3-butadienes. nih.gov These methods highlight the power of palladium catalysis in constructing complex molecular architectures from readily available starting materials.

| Catalyst System | Substrates | Key Features | Reference(s) |

| Palladium complex | ortho-dihaloarene, amine, CO | Double carbonylation; can be run in ionic liquids | nih.govacs.org |

| Palladium acetate/POCl₃ | Amides, ortho-dihaloaryles | CO-free double carbonylation | nih.gov |

| Palladium catalyst | N-substituted 2-iodobenzamides, phenyl formate | Solvent-free conditions | rsc.org |

| Palladium catalyst/Mo(CO)₆ | ortho-dihaloarenes, nitroarenes | Uses nitroarenes as amine precursors | nih.gov |

| Pd(OAc)₂/PPh₃ | 2,3-bis(pinacolatoboryl)-1,3-butadiene, aryl iodides | Synthesis of diaryl-1,3-butadienes | nih.gov |

Sustainable and Green Chemistry Syntheses of Isoindoline-1,3-diones

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methods for isoindoline-1,3-diones, aiming to reduce waste, avoid hazardous solvents, and utilize renewable resources.

Solventless Reaction Systems for Isoindoline-1,3-dione Formation

Solventless, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the need for potentially harmful organic solvents. The reaction of phthalic anhydride with primary amines can be effectively carried out by simple heating under solvent-free conditions, often resulting in high yields of the desired N-substituted phthalimides. researchgate.netresearchgate.net This method is not only environmentally benign but also simplifies product isolation and purification. researchgate.net The use of basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), has also been shown to effectively catalyze the N-alkylation of phthalimide with alkyl halides under solvent-free conditions. colab.ws Furthermore, the synthesis of soluble polysilsesquioxane with side-chain phthalimide groups has been achieved through a solvent- and catalyst-free hydrolytic polycondensation, highlighting the broad applicability of solventless approaches. nih.gov

Biomass-Derived Catalytic Systems (e.g., Water Extract of Onion Peel Ash)

A novel and sustainable approach to catalysis involves the use of materials derived from biomass. The water extract of onion peel ash (WEOPA) has been successfully employed as an efficient and recyclable catalytic system for the synthesis of isoindoline-1,3-dione derivatives. analis.com.my This method involves the reaction of various anilines with phthalic anhydride in the presence of WEOPA, offering several advantages such as the avoidance of external acids and the use of a cheap, renewable catalyst. analis.com.my The development of such biomass-derived catalysts is crucial for waste valorization and the creation of a more circular chemical economy. While the direct use of onion peel ash for this compound is not explicitly detailed, the principle holds promise for a variety of phthalimide syntheses.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgderpharmachemica.com The synthesis of phthalimide from urea (B33335) and phthalic anhydride can be achieved in a matter of minutes under solvent-free microwave irradiation, demonstrating a significant improvement over traditional methods that require long reaction times and often result in lower yields and environmental pollution. asianpubs.org This technique has been successfully applied to the synthesis of a wide range of N-alkyl and N-alkyloxy phthalimides, with neat reaction conditions under microwave irradiation providing products more quickly and in better yields than conventional approaches. derpharmachemica.com Microwave-assisted protocols have also been developed for the solid-phase synthesis of phthalimides, allowing for rapid cyclative cleavage to obtain the target compounds in good yields and excellent purities. acs.org

| Green Chemistry Approach | Key Features | Example Reaction | Reference(s) |

| Solventless Reaction | Eliminates organic solvents, simplifies workup | Phthalic anhydride + phenylethylamine with heating | researchgate.netresearchgate.net |

| Biomass-Derived Catalyst | Utilizes renewable resources, recyclable | Phthalic anhydride + anilines with WEOPA | analis.com.my |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, clean reactions | Phthalic anhydride + urea under microwave irradiation | asianpubs.orgasianpubs.org |

Reactivity and Derivatization Strategies of 2,4 Dimethylisoindoline 1,3 Dione Frameworks

Chemical Transformations of the Isoindoline-1,3-dione Core

The reactivity of the isoindoline-1,3-dione nucleus, a key structural motif in many biologically and pharmaceutically important compounds, is governed by its distinct functional groups: the aromatic ring and the dicarbonyl system of the imide. rsc.orgresearchgate.netmdpi.com These features allow for a variety of chemical transformations.

Electrophilic and Nucleophilic Additions

The isoindoline-1,3-dione structure possesses both electrophilic and nucleophilic characteristics, enabling a diverse range of addition reactions. The carbonyl carbons of the imide group are electrophilic due to the polarization of the carbon-oxygen double bonds. This makes them susceptible to attack by nucleophiles. chemguide.co.ukdalalinstitute.com The reaction mechanism typically involves the nucleophilic addition to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. dalalinstitute.comyoutube.com

Conversely, the aromatic ring of the isoindoline-1,3-dione core can undergo electrophilic addition. The π-electrons of the benzene (B151609) ring act as a nucleophile, attacking an electrophile. chemistrysteps.comlibretexts.org This process generally proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, before a proton is eliminated to restore aromaticity, resulting in a substitution product. The directing effects of the substituents on the aromatic ring will influence the position of the electrophilic attack.

Conjugated diene systems, if present in a derivative of the isoindoline-1,3-dione framework, can also undergo electrophilic additions, often yielding a mixture of 1,2- and 1,4-addition products through a resonance-stabilized allylic carbocation intermediate. libretexts.orgpressbooks.pub

Oxidation Reactions in Isoindoline-1,3-dione Systems (e.g., Copper(II)-catalyzed oxidation)

Oxidation reactions provide a powerful tool for modifying the isoindoline-1,3-dione framework and synthesizing more complex, fused heterocyclic systems. A notable method involves the coupled oxidation of imidazoles and tetraynes to produce highly substituted, fused isoindole-1,3-diones. rsc.orgrsc.org This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds through a domino reaction sequence. rsc.org

Copper(II)-catalyzed oxidation has been effectively used for the conversion of N-substituted isoindolinones into their corresponding phthalimides. researchgate.net This type of oxidation can be highly chemoselective. For instance, copper-catalyzed direct C3 chalcogenylation of indoles using 2-(organoselanyl)isoindoline-1,3-dione as the chalcogenating agent has been achieved, demonstrating the utility of the isoindoline-1,3-dione moiety in facilitating such transformations. mdpi.com The reaction proceeds efficiently in the presence of a copper catalyst like CuBr₂, yielding various 3-selanylindoles. mdpi.com

Below is a table summarizing the synthesis of various fused isoindole-1,3-dione derivatives through oxidation reactions.

| Entry | Reactant 1 (Tetrayne) | Reactant 2 (Imidazole) | Product | Yield |

| 1 | Diisopropyl-substituted tetrayne | N-ethylimidazole | Diisopropyl 2-methyl-1,3-dioxo-4-phenyl-5-(phenylethynyl)-2,3,6,8-tetrahydrocyclopenta[e]isoindole-7,7(1H)-dicarboxylate | Good |

| 2 | Dibutyl-substituted tetrayne | N-p-tolylimidazole | 2,4-Dibutyl-5-(hex-1-yn-1-yl)-7-p-tolyl-7,8-dihydropyrrolo[3,4-e]isoindole-1,3(2H,6H)-dione | 78% rsc.org |

| 3 | Diallyl-substituted tetrayne | N/A | Diisopropyl 2-allyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate | 80% rsc.org |

Reduction Reactions: Selective Carbonyl Reduction (e.g., NaBH₄ for 2,4-Dimethylisoindoline-1,3-dione)

The reduction of the carbonyl groups within the isoindoline-1,3-dione core is a key transformation for accessing different heterocyclic structures. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. chemguide.co.ukznaturforsch.commasterorganicchemistry.com In the context of an imide like this compound, NaBH₄ can be used to selectively reduce one or both of the carbonyl groups.

The reduction is a nucleophilic addition reaction where a hydride ion (H⁻), sourced from the BH₄⁻ ion, attacks the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This is followed by protonation of the resulting alkoxide, typically from a protic solvent or during an acidic workup, to yield the hydroxyl group. chemguide.co.ukmasterorganicchemistry.com The reactivity of NaBH₄ is generally insufficient to reduce less reactive carbonyl derivatives like esters and amides under standard conditions, which allows for chemoselective reductions in molecules with multiple functional groups. masterorganicchemistry.com

For a cyclic imide, the reaction can potentially yield a hydroxylactam upon reduction of one carbonyl group, or a diol upon reduction of both. The specific outcome depends on the reaction conditions, such as the stoichiometry of NaBH₄, temperature, and solvent system. The combination of NaBH₄ with catalysts like molybdenum pentachloride (MoCl₅) has been shown to enhance its reducing power and efficiency for various carbonyl compounds. koreascience.kr

Ligand-Directed Reactivity and Site-Selective Functionalization

Directing groups are instrumental in achieving high levels of regioselectivity and stereoselectivity in C-H functionalization reactions. The phthalimide (B116566) group itself can serve as a powerful directing group in transition metal-catalyzed reactions.

Rhodium-Catalyzed C-H Functionalization with Phthalimide as a Directing Group

The phthalimido group has proven to be an effective directing and protecting group in rhodium-catalyzed C-H functionalization reactions. acs.orgnih.gov This strategy allows for the selective modification of unactivated C-H bonds in substrates containing a primary amine, which is protected as a phthalimide. acs.orgresearchgate.net The reaction typically involves the generation of a rhodium-stabilized donor/acceptor carbene from an aryldiazoacetate precursor. nih.govsemanticscholar.org

The electron-withdrawing nature of the phthalimido group can inductively influence the reactivity of nearby C-H bonds, while its steric bulk can shield certain positions, leading to enhanced site- and stereoselectivity. acs.orgsemanticscholar.org Different rhodium catalysts can be employed to target specific C-H bonds. For example, the sterically demanding Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst favors functionalization at the most accessible methylene (B1212753) sites, whereas the less crowded Rh₂(S-TPPTTL)₄ is more effective for reactions at tertiary C-H bonds. nih.govresearchgate.netsemanticscholar.org

The table below presents findings from rhodium-catalyzed C-H functionalization using a phthalimide directing group.

| Substrate | Catalyst | Product | Yield | Enantiomeric Ratio (e.r.) |

| N-Phthalimido adamantane | Rh₂(S-TPPTTL)₄ | Tertiary C-H functionalization product | 56% researchgate.netsemanticscholar.org | 95:5 researchgate.netsemanticscholar.org |

| Hexylamine derivative | Rh₂(S-2-Cl-5-BrTPCP)₄ | Distal methylene C-H functionalization product | High | 87:13 to 95:5 semanticscholar.org |

| N-Phthalimidocyclohexane | Rh₂(S-TPPTTL)₄ | Desymmetrization product | N/A | N/A |

Palladium-Catalyzed C-H Functionalization Employing Mono-N-Protected Amino Acid Ligands

Palladium-catalyzed C-H functionalization reactions are significantly enhanced by the use of mono-N-protected amino acid (MPAA) ligands. nih.govresearchgate.net These ligands accelerate the catalytic turnover by facilitating the C-H activation step, a property known as "ligand-accelerated catalysis". nih.govresearchgate.net MPAA ligands can operate effectively at substoichiometric ratios relative to the palladium catalyst, indicating they play a catalytic role in the C-H activation process. nih.gov

Transition Metal-Catalyzed Modifications (e.g., Copper-Catalyzed Reactions, Huisgen Cycloaddition)

Transition metal catalysis offers powerful tools for modifying aromatic and heterocyclic scaffolds. For isoindoline-1,3-dione derivatives, copper-catalyzed reactions are particularly prominent, most notably in facilitating cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. nih.gov While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the discovery of copper(I) catalysis has transformed this process into a highly efficient and regioselective transformation, now widely known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netresearchgate.net This reaction is a cornerstone of "click chemistry." researchgate.net

In the context of the isoindoline-1,3-dione framework, the CuAAC reaction is used to link the phthalimide moiety to other molecules. This is typically achieved by first preparing a phthalimide derivative bearing either an azide (B81097) or a terminal alkyne. For instance, N-propargyl isoindoline-1,3-dione can be reacted with various organic azides in the presence of a copper(I) catalyst to exclusively yield 1,4-disubstituted 1,2,3-triazoles. tandfonline.com This strategy allows for the modular construction of complex molecules where the isoindoline-1,3-dione unit is tethered to another functional component via a stable triazole linker.

The general scheme for this modification is shown below:

Illustrative Reaction Scheme for CuAAC on a Phthalimide Scaffold

This reaction illustrates the copper(I)-catalyzed cycloaddition between an N-alkynyl isoindoline-1,3-dione derivative and an organic azide, yielding a 1,4-disubstituted triazole product. This method is central to click chemistry applications.

This reaction illustrates the copper(I)-catalyzed cycloaddition between an N-alkynyl isoindoline-1,3-dione derivative and an organic azide, yielding a 1,4-disubstituted triazole product. This method is central to click chemistry applications.

Functional Group Interconversions and Advanced Coupling Chemistry

Beyond initial synthesis, the functionalization of the isoindoline-1,3-dione scaffold through advanced coupling chemistries enables the creation of diverse molecular architectures.

Click Chemistry and Orthogonal Functionalization

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. researchgate.net The CuAAC is the most prominent example of a click reaction and is exceptionally useful for orthogonal functionalization. Orthogonal chemistry allows for the specific reaction of one pair of functional groups (e.g., azide and alkyne) in the presence of many others, without side reactions.

This principle has been applied to create libraries of isoindoline-1,3-dione-linked compounds. By starting with a single phthalimide precursor, such as an N-alkynyl or N-azidoalkyl derivative, a multitude of different molecules can be "clicked" onto the scaffold. For example, research has demonstrated the regioselective synthesis of isoindoline-1,3-dione-linked coumarinyl 1,2,3-triazoles using this method. tandfonline.com The copper-catalyzed reaction of N-propargyl isoindoline-1,3-dione with various 4-azidomethyl coumarins affords the 1,4-disubstituted triazoles, while using a ruthenium catalyst can yield the isomeric 1,5-disubstituted products. tandfonline.com This highlights the modularity and power of metal-catalyzed cycloadditions in selectively generating different isomers.

The table below illustrates the concept of creating a diverse set of products from common starting materials using the CuAAC click reaction.

| Phthalimide Reactant | Azide Reactant (R-N₃) | Catalyst | Product |

| N-propargyl isoindoline-1,3-dione | 4-(azidomethyl)coumarin | Cu(I) | 2-((1-(4-coumarinylmethyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione |

| N-propargyl isoindoline-1,3-dione | Benzyl (B1604629) Azide | Cu(I) | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione |

| 2-(2-azidoethyl)isoindoline-1,3-dione | Phenylacetylene | Cu(I) | 2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione |

| 2-(2-azidoethyl)isoindoline-1,3-dione | Propargyl Alcohol | Cu(I) | 2-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione |

| This interactive table demonstrates the modularity of click chemistry for functionalizing the isoindoline-1,3-dione scaffold. The data is illustrative of the types of couplings possible. |

Reactions Involving Active Methylene Groups in Related Dione (B5365651) Systems (e.g., Knoevenagel Condensations)

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org The this compound scaffold does not possess an active methylene group and therefore does not undergo this reaction directly. However, as instructed, its reactivity can be understood by examining related dione systems where this reaction is prevalent.

A key related structure is indane-1,3-dione, which features a similar bicyclic core but contains the requisite active methylene group at the 2-position, making it an excellent substrate for Knoevenagel condensations. mdpi.com In this reaction, the active methylene group is deprotonated by a weak base (like piperidine) to form a nucleophilic enolate, which then attacks an aldehyde. A subsequent dehydration step yields a 2-benzylidene-indane-1,3-dione derivative, an α,β-unsaturated product. wikipedia.orgmdpi.com This reaction is a powerful method for synthesizing a wide range of functionalized indane-1,3-dione derivatives. nih.gov

Another related dione system is isatin (B1672199) (indole-2,3-dione), where the ketone at the 3-position can undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) to form α,β-unsaturated products.

| Dione System | Aldehyde Reactant | Conditions | Product | Ref. |

| Indane-1,3-dione | Benzaldehyde | Piperidine, Ethanol | 2-benzylideneindane-1,3-dione | mdpi.com |

| Indane-1,3-dione | 4-Methoxybenzaldehyde | Piperidine, Ethanol | 2-(4-methoxybenzylidene)indane-1,3-dione | mdpi.com |

| Indane-1,3-dione | 4-Nitrobenzaldehyde | Piperidine, Ethanol | 2-(4-nitrobenzylidene)indane-1,3-dione | mdpi.com |

| Isatin | (none) | Malononitrile, Piperidinium acetate, Water | 2-(2-oxoindolin-3-ylidene)malononitrile | |

| This interactive table presents research findings on the Knoevenagel condensation for dione systems structurally related to isoindoline-1,3-dione, illustrating a key reactivity pattern for compounds with active methylene groups. |

Advanced Characterization and Spectroscopic Elucidation of 2,4 Dimethylisoindoline 1,3 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomerism Analysis

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 2,4-dimethylisoindoline-1,3-dione by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing imide group and the electron-donating methyl group at position 4. The N-methyl group, being attached to a nitrogen atom within the imide ring, would typically appear as a singlet. The methyl group on the aromatic ring would also present as a singlet.

Expected ¹H NMR Data for this compound This table is predictive, based on known chemical shift ranges for similar structural motifs.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C5-H) | ~7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic-H (C6-H) | ~7.3 - 7.5 | Triplet/Doublet of Doublets (t/dd) | 1H |

| Aromatic-H (C7-H) | ~7.5 - 7.7 | Doublet (d) | 1H |

| N-CH₃ | ~3.0 - 3.2 | Singlet (s) | 3H |

| Ar-CH₃ (C4-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H |

The characterization of various isoindoline-1,3-dione derivatives by ¹H NMR confirms the assignment of protons in similar chemical environments. mdpi.comnih.govnih.gov

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the imide group are particularly noteworthy, appearing significantly downfield (at higher ppm values) due to the strong deshielding effect of the adjacent oxygen atoms.

The spectrum would also show signals for the six aromatic carbons, with the carbon atom bearing the methyl group (C4) and the two carbons adjacent to the carbonyls (C3a, C7a) having characteristic shifts. The two methyl carbons will appear in the upfield region of the spectrum. The structure of synthesized isoindoline-1,3-dione derivatives has been routinely confirmed using ¹³C NMR. mdpi.comnih.govmdpi.com

Expected ¹³C NMR Data for this compound This table is predictive, based on known chemical shift ranges and data from similar compounds. chemguide.co.uk

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imide) | 165 - 170 |

| C-quaternary (Aromatic, C3a, C7a) | 130 - 135 |

| C-quaternary (Aromatic, C4) | 140 - 145 |

| C-H (Aromatic) | 120 - 140 |

| N-CH₃ | 24 - 28 |

| Ar-CH₃ | 18 - 22 |

Variable-Temperature NMR for Dynamic Structural Studies

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation around bonds. nih.gov For this compound, VT-NMR could be employed to investigate the rotational barrier of the N-methyl group. At very low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the N-methyl signal. Such studies are crucial in the context of molecular machines, where controlled motion is a key feature. While specific VT-NMR studies on this exact compound are not prevalent, the methodology is well-established for analyzing dynamic phenomena in related molecular structures. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₉NO₂.

Molecular Weight : 175.18 g/mol

Exact Mass : 175.0633 u

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In a typical mass spectrum, this compound would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 175.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for phthalimide (B116566) derivatives involve the cleavage of the imide ring and loss of substituents. chemguide.co.ukraco.cat

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 160 | [C₉H₆NO₂]⁺ | Loss of CH₃ |

| 147 | [C₁₀H₉N]⁺ | Loss of CO |

| 119 | [C₉H₉N]⁺ | Loss of two CO molecules |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the aromatic portion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic absorptions of the imide group. The two carbonyl (C=O) groups give rise to two distinct stretching bands due to symmetric and asymmetric vibrations, which is a hallmark of cyclic imides. The spectrum would also feature bands corresponding to C-H bonds in the aromatic ring and the methyl groups. The use of FT-IR is standard in the characterization of newly synthesized isoindoline-1,3-dione derivatives. mdpi.comnih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Imide C=O | Asymmetric Stretch | ~1770 - 1790 |

| Imide C=O | Symmetric Stretch | ~1700 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1100 - 1300 |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoindoline-1,3-dione ring system and the orientation of the methyl substituents. Crystal structure analysis of related compounds, such as 2-ethylisoindoline-1,3-dione, shows that the phthalimide unit is essentially planar. researchgate.net The crystal packing is often stabilized by intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking of the aromatic rings. researchgate.netnih.gov Such detailed structural data is invaluable for understanding structure-property relationships and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions, providing valuable insights into its conjugated systems and chromophores.

The core structure of this compound contains a benzene ring fused to a dicarbonyl-nitrogen heterocyclic system, known as a phthalimide moiety. This structure incorporates several chromophores: the aromatic benzene ring and the two carbonyl (C=O) groups. The key electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the delocalized π-electron system of the aromatic ring and the C=O double bonds.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

Studies on analogous isoindole-1,3-dione compounds reveal that their primary absorption peaks are dominant in the near-ultraviolet (NUV) region. acgpubs.org For a series of synthesized isoindole-1,3-dione derivatives, the absorption maxima (λmax) were recorded in the range of 229 to 231 nm in dichloromethane (B109758) (CH2Cl2). acgpubs.org These absorptions are characteristic of the π → π* transitions within the phthalimide scaffold. The weaker n → π* transitions are expected at longer wavelengths but are often obscured by the much stronger π → π* bands or solvent cut-offs.

From the UV-Vis absorption data, several key optical parameters can be determined. The optical band gap (Eg), a crucial property for assessing a material's electronic conductivity, can be calculated from the absorption spectrum. For related isoindole-1,3-dione derivatives, optical band gaps have been calculated to be in the range of 4.2 to 4.7 eV, indicating insulator or dielectric behavior. acgpubs.orgresearchgate.net The refractive index (n), another important optical parameter, can also be derived from the UV-Vis data. acgpubs.orgresearchgate.net

| Compound Type | Solvent | Absorption Maxima (λmax) | Typical Transition | Calculated Optical Band Gap (Eg) |

|---|---|---|---|---|

| Isoindole-1,3-dione Derivatives acgpubs.org | CH2Cl2 | 229 - 231 nm | π → π | 4.2 - 4.7 eV |

| N-Methylphthalimide (Isomer) | Not Specified | Expected in UV region | π → π, n → π* | Not Specified |

Spectroelectrochemical Techniques for Redox Chemistry Investigations

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time spectral information on species generated at an electrode surface. This powerful technique is ideal for studying the redox chemistry of this compound, allowing for the characterization of its radical ions and any subsequent chemical reactions.

The phthalimide core is known to be electrochemically active, capable of undergoing reduction. Research on various N-substituted phthalimide derivatives demonstrates that they undergo reversible electrochemical reduction, which leads to changes in their optical properties. mdpi.com The modification of the substituent on the nitrogen atom can influence the reduction potential of the phthalimide ring. researchgate.net

In a typical spectroelectrochemical experiment involving a phthalimide derivative, cyclic voltammetry (CV) is first used to identify the reduction and oxidation potentials. Then, a potential is applied to the working electrode to generate the reduced or oxidized species, while a UV-Vis spectrometer simultaneously records the changes in the absorption spectrum.

For phthalimide derivatives, electrochemical reduction typically involves the transfer of one electron to the π-system to form a radical anion. researchgate.net This process can be observed using UV-Vis spectroelectrochemistry. The neutral phthalimide derivative may be colorless or show absorption only in the UV region, but upon reduction, the newly formed radical anion often exhibits strong and characteristic absorption bands at different, typically longer, wavelengths. mdpi.com

The redox process for a generic N-substituted phthalimide (PI-R) can be summarized as:

Reduction: PI-R + e⁻ ⇌ [PI-R]•⁻ (Radical anion formation)

Oxidation: [PI-R]•⁻ - e⁻ ⇌ PI-R (Reversion to neutral species)

The stability of the generated radical anion is a key factor in the reversibility of the redox process. In some cases, the radical anion can undergo further chemical reactions, such as bond cleavage, which can be monitored by observing the disappearance of its characteristic absorption and the appearance of new bands corresponding to the final products. researchgate.net

| Species | Process | Technique | Typical Observation |

|---|---|---|---|

| Neutral Phthalimide (PI-R) | - | UV-Vis | Absorption bands in the UV region. mdpi.com |

| Radical Anion ([PI-R]•⁻) | One-electron reduction | Cyclic Voltammetry / Spectroelectrochemistry | Reversible reduction peak observed. mdpi.com Appearance of new, often strong, absorption bands at longer wavelengths in the UV-Vis spectrum. mdpi.com |

| Decomposition Products | Irreversible follow-up reaction | Spectroelectrochemistry | Disappearance of radical anion absorption and emergence of new stable product spectra. researchgate.net |

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylisoindoline 1,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reaction pathways of isoindoline-1,3-dione systems. youtube.comaps.org By calculating the electron density of a molecule, DFT can accurately predict its geometry, energy, and other electronic characteristics. youtube.com

Elucidation of Reaction Pathways and Transition States

DFT calculations have been instrumental in mapping out the reaction mechanisms involving isoindoline-1,3-dione derivatives. For instance, in the context of synthesis, theoretical studies can help identify the most favorable reaction pathways by calculating the energies of reactants, products, and transition states. This is particularly useful in understanding reactions such as Knoevenagel condensations and Diels-Alder reactions, which are common for this class of compounds. mdpi.comencyclopedia.pub

One area of focus has been the study of the reactivity of the dione (B5365651) ring. For example, the hydrolysis of 3-methyl-1,3-thiazolidine-2,4-dione, a related compound, was shown to proceed through base-catalyzed steps with differing rates. researchgate.net Similarly, reactions involving the addition of nucleophiles to the carbonyl groups or reactions at the methylene (B1212753) position of the indane-1,3-dione scaffold have been theoretically investigated to understand the formation of various products. mdpi.comrsc.org These computational approaches allow for the characterization of transient intermediates and transition states that are often difficult to observe experimentally.

Analysis of Electronic Properties (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. masterorganicchemistry.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. scirp.orgmdpi.com

For isoindoline-1,3-dione derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. mdpi.com This information is vital for predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com These calculations have been applied to understand the electronic transitions observed in UV-Vis spectra and to rationalize the outcomes of chemical reactions. scirp.orgorientjchem.org The distribution of the HOMO and LUMO across the molecular structure can pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.govjchemlett.comornl.gov This technique is particularly valuable for understanding the behavior of flexible molecules like 2,4-dimethylisoindoline-1,3-dione and its derivatives in different environments.

MD simulations have been employed to study the stability of complexes formed between isoindoline-1,3-dione derivatives and biological macromolecules. nih.govresearchgate.net By simulating the movement of atoms over a period of time, researchers can assess the stability of binding poses predicted by molecular docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov These simulations are crucial for validating docking results and providing a more realistic representation of the ligand-receptor interactions. nih.gov

In Silico Modeling for Predicting Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with a biological target. nih.govnih.gov These methods are widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Enzyme Binding Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, COX Enzymes)

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of several important enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX) enzymes. nih.govijlpr.comnih.govnih.govnih.govresearchgate.net Molecular docking, a key in silico technique, is used to predict the preferred binding mode of these inhibitors within the active site of the target enzyme. ijlpr.comnih.gov

For example, docking studies have shown that certain isoindoline-1,3-dione derivatives can bind to the active site of AChE, an enzyme implicated in Alzheimer's disease. nih.govnih.gov These studies have identified specific interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for inhibitory activity. researchgate.net Similarly, the binding of isoindoline-1,3-dione derivatives to COX-1 and COX-2 enzymes has been modeled to understand their anti-inflammatory properties. ijlpr.comnih.govresearchgate.netresearchgate.net The results of these docking studies can guide the design of more potent and selective inhibitors. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies)

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.govnih.gov DFT calculations, for instance, can provide theoretical predictions of NMR chemical shifts and vibrational frequencies (infrared and Raman spectra).

By comparing the predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound. researchgate.net For example, the calculated vibrational frequencies can be correlated with the peaks observed in an experimental IR spectrum, helping to assign the vibrational modes of the molecule. Similarly, predicted NMR chemical shifts can assist in the interpretation of complex NMR spectra. These computational predictions serve as a valuable complement to experimental spectroscopic techniques.

Studies on Redox Potentials and Acid-Base Properties

Computational chemistry provides powerful tools to investigate the fundamental electrochemical and acid-base properties of molecules like this compound. Through theoretical calculations, researchers can predict redox potentials and pKa values, offering insights into the molecule's behavior in various chemical environments. These studies are crucial for understanding the electronic structure and reactivity, which is essential for applications such as the design of novel materials and pharmaceuticals.

Detailed Research Findings

Computational investigations into the redox potentials of phthalimide (B116566) derivatives often employ methods like Density Functional Theory (DFT). These studies are foundational for screening potential candidates for applications such as organic redox flow batteries. researchgate.net The redox potential is a key parameter that determines the energy storage capacity and efficiency of such devices. For phthalimide-based molecules, computational screening allows for the rapid evaluation of a large number of derivatives to identify those with optimal electrochemical properties. researchgate.net

For instance, the electrochemical reduction of naphthalene (B1677914) phthalimide derivatives has been studied, revealing reversible reduction processes that lead to the formation of radical anions. nih.gov Such studies often correlate experimental results from techniques like cyclic voltammetry with theoretical calculations to validate the computational models. nih.gov The introduction of different substituents to the phthalimide structure is known to significantly influence the redox potentials. Electron-donating groups, such as methyl groups, are generally expected to make oxidation easier (lower oxidation potential) and reduction more difficult (more negative reduction potential). Conversely, electron-withdrawing groups have the opposite effect.

Theoretical calculations on a broad range of organic molecules have demonstrated that redox potentials can be predicted with a reasonable degree of accuracy, often within 0.4 V of experimental values for one-electron processes. canterbury.ac.nz These computational models are becoming increasingly reliable for high-throughput screening of novel compounds. canterbury.ac.nznih.gov

Regarding acid-base properties, the primary site of interest in this compound for protonation is one of the carbonyl oxygen atoms, while deprotonation is less relevant due to the absence of an acidic proton on the nitrogen atom (which is substituted with a methyl group). The pKa value, which quantifies the acidity or basicity of a compound, can also be predicted using computational methods. These calculations involve determining the Gibbs free energy change of the protonation or deprotonation reaction in a solvent, often water.

Studies on the acid-base properties of related N-adamantylphthalimides bearing carboxylic functional groups have utilized UV-vis and fluorescence pH titrations to determine experimental pKa values, which are then correlated with photochemical reactivity. rsc.org Theoretical investigations on similar systems help to elucidate the electronic effects of substituents on the acidity and basicity of the molecule. The methyl groups in this compound are expected to have a modest electron-donating effect, which would slightly increase the basicity of the carbonyl oxygens compared to an unsubstituted phthalimide.

While specific computational data tables for this compound are not prevalent in the literature, the following tables illustrate the type of data generated in computational studies of related phthalimide derivatives.

Interactive Data Tables

The following tables are representative of the kind of data that would be generated in a computational study of this compound and its analogs. The values presented are hypothetical and for illustrative purposes, based on general trends observed in the literature for similar compounds.

Table 1: Calculated Redox Potentials of Substituted Isoindoline-1,3-diones

| Compound | Substituent at N | Substituent at 4-position | Calculated Reduction Potential (V vs. SHE) |

| Isoindoline-1,3-dione | H | H | -1.20 |

| 2-Methylisoindoline-1,3-dione | CH₃ | H | -1.25 |

| 4-Methylisoindoline-1,3-dione | H | CH₃ | -1.28 |

| This compound | CH₃ | CH₃ | -1.32 |

| 4-Nitroisoindoline-1,3-dione | H | NO₂ | -0.95 |

Note: These are illustrative values. The negative shift in reduction potential with methyl substitution reflects the electron-donating nature of the methyl group, making the compound harder to reduce.

Table 2: Calculated pKa Values for Protonation of Substituted Isoindoline-1,3-diones

| Compound | Substituent at N | Substituent at 4-position | Calculated pKa of Conjugate Acid |

| Isoindoline-1,3-dione | H | H | -5.0 |

| 2-Methylisoindoline-1,3-dione | CH₃ | H | -4.8 |

| 4-Methylisoindoline-1,3-dione | H | CH₃ | -4.7 |

| This compound | CH₃ | CH₃ | -4.5 |

| 4-Nitroisoindoline-1,3-dione | H | NO₂ | -6.2 |

Note: These are illustrative values. The increase in pKa with methyl substitution indicates a slight increase in basicity, making the carbonyl oxygen more susceptible to protonation.

Research Applications and Functional Materials Derived from Isoindoline 1,3 Dione Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Chemical suppliers classify 2,4-dimethylisoindoline-1,3-dione as a heterocyclic or organic building block. This classification suggests its potential utility as a starting material or intermediate in the synthesis of more complex molecules. However, specific examples or detailed studies outlining its application as a versatile building block in complex organic synthesis are not readily found in the reviewed scientific literature.

Development of Ligands for Catalysis

The development of ligands for catalysis is a significant area of chemical research. The potential application of This compound in this context is explored below.

There is no specific information available in the surveyed literature regarding the use of This compound as a ligand or precursor for ligands in nickel-catalyzed cross-coupling reactions.

Similarly, a review of scientific databases does not yield specific instances of This compound being utilized in the design of ligands for platinum-based catalysis.

The formation of cyclometalated complexes is a known strategy in organometallic chemistry. However, there are no specific studies detailing the synthesis or application of cyclometalated ligands derived from This compound .

Advanced Materials Science Applications

The unique photophysical and electronic properties of certain organic molecules make them valuable in materials science. The relevance of This compound in this field is considered here.

There is a lack of specific research in the public domain that investigates or reports the use of This compound in the development of organic semiconductors or dyes for optoelectronic applications such as solar cells.

Photochromic Materials and Polymer Additives

In addition to their photochromic properties, isoindoline-1,3-dione derivatives are recognized for their utility as polymer additives. researchgate.net Their incorporation into polymer matrices can enhance various properties of the material. For instance, their inherent thermal stability and ability to interact with polymer chains can improve the thermal resistance and mechanical strength of the resulting composite material. Furthermore, their UV-absorbing characteristics can be harnessed to protect polymers from photodegradation, thereby extending the material's lifespan. The specific effects as a polymer additive are highly dependent on the nature of the substituents on the isoindoline-1,3-dione core and the type of polymer.

Construction of Molecular Machines and Supramolecular Architectures (e.g., Daisy Chains)

The field of molecular machinery, which involves the design and synthesis of molecules that can perform machine-like movements, represents a frontier in chemistry. Supramolecular chemistry, the study of systems composed of a discrete number of molecules, provides the foundation for constructing such complex architectures. nih.gov While specific examples of "daisy chain" structures involving this compound are not documented in readily available literature, the isoindoline-1,3-dione moiety possesses features that make it a candidate for inclusion in supramolecular assemblies.

The planar aromatic structure and the presence of polar carbonyl groups allow for non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are fundamental to the self-assembly processes that lead to the formation of supramolecular structures like rotaxanes and catenanes, which are precursors to more complex molecular machines. The ability to functionalize the nitrogen atom of the isoindoline-1,3-dione provides a convenient handle to attach other molecular components, thereby directing the assembly of intricate architectures.

Chemiluminescent Agents and Sensing Platforms

Isoindoline-1,3-dione derivatives have emerged as promising candidates for the development of chemiluminescent agents and fluorescent sensing platforms. rsc.orgrsc.org Chemiluminescence is the emission of light as a result of a chemical reaction, and molecules that can be triggered to produce light are valuable as probes and sensors.

Recent research has focused on derivatives such as 4-hydroxyisoindoline-1,3-dione, which can act as a fluorophore. rsc.org For instance, a probe named BHID-Bpin, which incorporates a boronate pinacol (B44631) ester (Bpin) group onto the 4-hydroxyisoindoline-1,3-dione scaffold, has been developed for the detection of peroxynitrite. rsc.org In its native state, the probe is non-fluorescent. However, upon reaction with peroxynitrite, the Bpin group is cleaved, releasing the highly fluorescent 4-hydroxyisoindoline-1,3-dione (BHID). This "turn-on" fluorescence response allows for the sensitive detection of the analyte. rsc.org The sensing mechanism is based on an excited-state intramolecular proton transfer (ESIPT) process that occurs in the liberated BHID, leading to dual-band fluorescence. rsc.org

The development of such probes highlights the potential of the isoindoline-1,3-dione core in creating sensitive and selective analytical tools. The ability to modify the substituent at the nitrogen atom, as seen with the 2-butyl group in 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID), allows for the fine-tuning of the probe's solubility and cellular uptake, which is crucial for biological sensing applications. rsc.org

| Derivative Name | Application | Principle of Operation | Reference |

| 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID) | Fluorophore for sensing platforms | Excited-State Intramolecular Proton Transfer (ESIPT) leading to fluorescence. | rsc.org |

| BHID-Bpin | Fluorescent probe for peroxynitrite | Cleavage of the Bpin group by peroxynitrite releases the fluorescent BHID, resulting in a "turn-on" signal. | rsc.org |

Future Research Directions and Emerging Trends in 2,4 Dimethylisoindoline 1,3 Dione Chemistry

Exploration of Novel Synthetic Pathways and Green Methodologies

The traditional synthesis of N-substituted phthalimides, including 2,4-dimethylisoindoline-1,3-dione, often involves the condensation of phthalic anhydride (B1165640) with amines under thermal conditions. While effective, these methods can present challenges such as the use of harsh conditions and the spontaneous decomposition of phthalic anhydride into phthalic acid. researchgate.net Consequently, a significant trend in synthetic chemistry is the development of novel, more efficient, and environmentally benign synthetic routes.

Future research will likely focus on the following areas:

Catalytic Systems: The use of novel catalysts is a promising avenue. For instance, imidazole (B134444) has been successfully used to promote the synthesis of N-substituted phthalimides from phthalic acid and N,N'-disubstituted ureas under solvent-free conditions, offering moderate to good yields (53–92%). researchgate.net Another advanced approach involves a Palladium-catalyzed [4+1] cycloaddition to assemble the N-substituted phthalimide (B116566) core. rsc.org Adapting such catalytic systems for the specific synthesis of this compound could lead to milder reaction conditions and improved efficiency.

Green Solvents and Conditions: A move away from conventional organic solvents towards greener alternatives like water or solventless reactions is a key objective. researchgate.net Research into microwave-assisted synthesis or reactions under neutral conditions, such as the preparation of N-sugar-substituted phthalimides from sugar azides and phthalic anhydride, provides a template for developing more sustainable protocols. nih.gov

Alternative Starting Materials: Exploration of different precursors is another area of interest. A simple method has been developed for synthesizing isoindoline-1,3-dione derivatives through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride. mdpi.com Investigating a broader range of starting materials beyond simple amines and anhydrides could unlock new synthetic possibilities.

Advanced Functionalization Strategies for Enhanced Structural Diversity

The functionalization of the isoindoline-1,3-dione scaffold is critical for tuning its properties and developing new applications. For this compound, this involves modifications to both the N-methyl group and the aromatic ring. Advanced strategies aim to introduce a wide array of functional groups to create libraries of compounds for screening.

The core principle is that the isoindoline-1,3-dione (or phthalimide) structure is a valuable pharmacophore. nih.gov By attaching different chemical moieties, researchers can systematically probe structure-activity relationships (SAR). For example, in the search for new Alzheimer's disease therapies, various side chains have been attached to the nitrogen of the isoindoline-1,3-dione ring to create potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.govnih.gov

Table 1: Examples of Functionalization of the Isoindoline-1,3-dione Core for Biological Activity

| Core Structure | Functionalization Strategy | Target Application | Resulting Activity | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione | Addition of N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) Inhibition | Potent inhibitory activity with IC50 values from 2.1 to 7.4 µM. nih.gov | nih.gov |

| Isoindoline-1,3-dione | Addition of 2-(diethylaminoalkyl) chains | AChE and Butyrylcholinesterase (BuChE) Inhibition | Significant AChE inhibitory activity (IC50 values from 0.9 to 19.5 µM). nih.gov | nih.gov |

| Isoindoline-1,3-dione | Attachment of substituted benzyl (B1604629) rings | AChE Inhibition | Derivatives showed inhibitory activity, with an IC50 of 0.91 µM for the most active compound. nih.gov | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Future work will likely involve more complex and targeted functionalization, including the use of click chemistry, multicomponent reactions, and late-stage functionalization techniques to rapidly generate diverse molecular architectures based on the this compound framework.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful trend that is accelerating the discovery of new functional molecules. This integrated approach allows for the rational design of derivatives of this compound with predicted properties, saving significant time and resources compared to traditional trial-and-error screening.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. It has been used extensively to identify how isoindoline-1,3-dione derivatives interact with biological targets like the enzymes involved in Alzheimer's disease or the InhA enzyme in Mycobacterium tuberculosis. nih.govnih.govsemanticscholar.orgresearchgate.net

Density Functional Theory (DFT): DFT studies are used to investigate the electronic properties, reactivity, and stability of molecules. This quantum-mechanics-based approach helps in understanding the fundamental characteristics of the synthesized compounds. semanticscholar.org

In Silico Screening: Software tools like GUSAR and PASS can predict biological activity and toxicity profiles before a compound is ever synthesized, allowing researchers to prioritize the most promising candidates for experimental work. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.govresearchgate.net

A typical workflow involves designing a series of virtual compounds based on the this compound scaffold, screening them computationally for desired properties, synthesizing the most promising candidates, and then validating their activity through experimental assays. mdpi.comsemanticscholar.org This feedback loop between in silico prediction and in vitro/in vivo testing is crucial for the efficient development of new molecules.

Development of Next-Generation Functional Materials

While much of the current research on isoindoline-1,3-dione derivatives focuses on medicinal chemistry, the inherent properties of this chemical scaffold make it a candidate for a broader range of functional materials. The planarity, rigidity, and electronic characteristics of the phthalimide group can be exploited in materials science.

Emerging trends point towards the development of:

Biologically Active Agents: The most mature area of application is in drug discovery. The isoindoline-1,3-dione core is a key component in molecules designed as antimycobacterials, analgesics, and neuroprotective agents. mdpi.comnih.govsemanticscholar.org Future research will continue to refine these structures to create next-generation therapeutics with higher potency and selectivity.

Polymers and Organic Electronics: The phthalimide moiety can be incorporated into polymer backbones to create high-performance materials with enhanced thermal stability and specific electronic properties. These could find use in organic light-emitting diodes (OLEDs), photovoltaics, or as components in advanced composites.

Sensors and Probes: By functionalizing the aromatic ring with fluorophores or other responsive groups, it may be possible to design chemosensors based on the this compound structure for the detection of specific ions or molecules.

The continued exploration of novel synthetic routes and advanced functionalization, guided by computational insights, will be the driving force behind the development of these next-generation materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-dimethylisoindoline-1,3-dione, and how do they influence its applicability in drug discovery?

- Answer : The compound exhibits a logP of 1.732 (indicating moderate lipophilicity), a polar surface area (PSA) of 54.45 Ų (suggesting moderate membrane permeability), a density of 1.357 g/cm³, and a boiling point of 410°C . These properties are critical for predicting solubility, bioavailability, and stability in formulation design. For instance, the PSA value aligns with Lipinski’s Rule of Five, making it suitable for oral drug candidates.

Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?

- Answer : A typical approach involves condensation reactions using phthalimide derivatives. For example, a Mannich-type reaction can be performed by reacting phthalimide with formaldehyde and a cyclic amine (e.g., 2,6-dimethylpiperidine) in ethanol under reflux (70°C for 3 hours), followed by purification via silica gel chromatography . This method yields derivatives with substituents critical for biological activity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Techniques include:

- ¹H/¹³C NMR : Peaks corresponding to isoindoline protons (~δ 7.5–8.0 ppm for aromatic protons) and methyl groups (~δ 1.2–2.0 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 10.27 Å, b = 14.06 Å) validate molecular geometry .

Advanced Research Questions

Q. How can researchers design this compound derivatives for targeting specific enzymes, such as tyrosinase or cholinesterase?

- Answer : Rational design involves:

- Structural analogs : Introducing electron-withdrawing groups (e.g., nitro or bromo substituents) enhances enzyme inhibition. For example, 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione showed potent tyrosinase inhibition (IC50 = 26.20 μM) via competitive binding .

- Molecular docking : Simulations using software like AutoDock Vina predict binding affinities to active sites (e.g., mushroom tyrosinase’s copper center) .

Q. What strategies address contradictions in biological activity data across studies (e.g., antiproliferative vs. metabolic effects)?

- Answer :

- Assay validation : Ensure consistency in cell lines (e.g., MDAMB-231 for antiproliferative studies) and enzyme sources .

- SAR analysis : Compare substituent effects; e.g., methyl groups may enhance metabolic stability but reduce cytotoxicity .

- Dose-response profiling : Identify concentration-dependent activity shifts (e.g., hypoglycemic effects at low doses vs. cytotoxicity at higher doses) .

Q. How are mechanistic studies (e.g., enzyme inhibition kinetics) conducted for isoindoline-1,3-dione derivatives?

- Answer :

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type. For example, competitive inhibition of tyrosinase by derivative 6m was confirmed by increased Km with constant Vmax .

- Mass spectrometry : Fragmentation patterns (e.g., via electron impact ionization) reveal stability of the dione ring under physiological conditions .

Q. What advanced analytical techniques characterize crystalline forms of this compound derivatives?

- Answer :

- Single-crystal XRD : Resolves bond lengths (e.g., C–C = 1.357 Å) and dihedral angles, critical for polymorph screening .

- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition above 191°C) .

Methodological Considerations

Q. How can researchers optimize reaction yields for N-alkylated isoindoline-1,3-dione derivatives?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst use : Transition metals (e.g., Ru-TsDPEN) enable enantioselective reductions for chiral derivatives, achieving >90% yield .

Q. What computational tools are recommended for predicting the bioactivity of novel derivatives?

- Answer :

- QSAR models : Utilize descriptors like logP, PSA, and Hammett constants to correlate structure with hypoglycemic or antiproliferative activity .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.